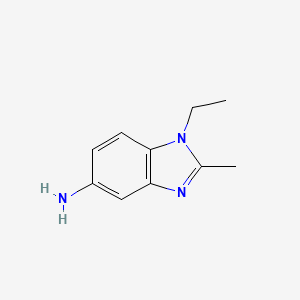

1-ethyl-2-methyl-1H-benzimidazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2-methylbenzimidazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-3-13-7(2)12-9-6-8(11)4-5-10(9)13/h4-6H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOVAGFZMREHEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=C1C=CC(=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20982-18-7 | |

| Record name | 1-Ethyl-2-methyl-1H-benzimidazol-5-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27BKU7J772 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Spectroscopic Characterization of 1 Ethyl 2 Methyl 1h Benzimidazol 5 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For derivatives of 1-ethyl-2-methyl-1H-benzimidazol-5-amine, ¹H, ¹³C, and two-dimensional NMR methods are employed to piece together the molecular puzzle.

¹H-NMR Spectroscopy for Proton Environment Characterization

Proton NMR (¹H-NMR) spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. In a typical derivative of this compound, distinct signals corresponding to the ethyl, methyl, and aromatic protons are observed.

The protons of the N-ethyl group typically appear as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, a result of spin-spin coupling. ias.ac.in The C-methyl group at the 2-position of the benzimidazole (B57391) ring characteristically presents as a sharp singlet. ias.ac.in The protons on the benzene (B151609) ring portion of the molecule produce signals in the aromatic region of the spectrum, with their chemical shifts and splitting patterns being influenced by the position of the amine group and other substituents. For instance, in a related compound, 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[d]imidazol-5-amine, the aromatic protons appear between δ 6.61 and 7.36 ppm. researchgate.net The protons of the amine group (-NH₂) will appear as a broad singlet, the chemical shift of which can vary.

Table 1: Representative ¹H-NMR Data for 1-ethyl-2-methyl-1H-benzimidazole Derivatives

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl (-CH₃) | ~1.47 | Triplet (t) | ~7.6 |

| C-Methyl (-CH₃) | ~2.59 | Singlet (s) | N/A |

| Ethyl (-CH₂) | ~2.99 | Quartet (q) | ~7.6 |

| Amine (-NH₂) | Variable | Broad Singlet (br s) | N/A |

| Aromatic (Ar-H) | ~7.1 - 7.6 | Multiplet (m) | Variable |

Note: Data is compiled and representative of typical values found for benzimidazole derivatives. ias.ac.in

¹³C-NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a this compound derivative gives a distinct signal.

The carbon of the C-methyl group typically resonates at the upfield end of the spectrum (around 14-15 ppm). ias.ac.in The two carbons of the N-ethyl group appear at distinct chemical shifts, as do the carbons of the benzimidazole core. ias.ac.in The carbon atom at the 2-position (C2), to which the methyl group is attached, is significantly deshielded and appears around 151 ppm. ias.ac.in The aromatic carbons produce a cluster of signals in the range of approximately 110-145 ppm. ias.ac.in

Table 2: Representative ¹³C-NMR Data for 1-ethyl-2-methyl-1H-benzimidazole Derivatives

| Carbon Group | Chemical Shift (δ, ppm) |

| Ethyl (-CH₃) | ~12.4 |

| C-Methyl (-CH₃) | ~14.9 |

| Ethyl (-CH₂) | ~22.9 |

| Aromatic/Benzimidazole Carbons | ~114 - 157 |

Note: Data is compiled and representative of typical values found for benzimidazole derivatives. ias.ac.inrsc.org

Two-Dimensional NMR (e.g., COSY) for Correlated Proton Analysis

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are invaluable for establishing connectivity between atoms. A COSY spectrum shows correlations between protons that are coupled to each other. dergipark.org.tr For this compound, a COSY experiment would clearly show a cross-peak connecting the signals of the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming their adjacency. dergipark.org.tr It would also reveal correlations between neighboring protons on the aromatic ring, which is essential for unambiguously assigning their specific positions. dergipark.org.tr

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a this compound derivative displays characteristic absorption bands corresponding to its key structural features.

The presence of the amine group (-NH₂) is typically confirmed by two N-H stretching bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aliphatic ethyl and methyl groups are observed around 2850-3000 cm⁻¹. nih.gov Aromatic C-H stretching appears at slightly higher wavenumbers, typically above 3000 cm⁻¹. nih.gov The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring system produce strong absorptions in the 1450-1620 cm⁻¹ region. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for Benzimidazole Derivatives

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) |

| Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Imine (C=N) | Stretch | 1610 - 1620 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Amine (N-H) | Bend | ~1620 |

Note: Data is compiled from typical values for substituted benzimidazoles. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition. ias.ac.in

The mass spectrum would show a prominent molecular ion peak (M⁺) or, more commonly in electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺). researchgate.netdergipark.org.tr The fragmentation pattern often involves the loss of the ethyl group or parts of it, leading to characteristic daughter ions. This analysis is crucial for confirming the identity and purity of the synthesized compound. For example, related benzimidazole derivatives show clear molecular ion peaks that correspond to their calculated masses. ias.ac.indergipark.org.tr

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

Table 4: Representative Crystal Data for a Substituted Benzimidazole Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.3909 |

| b (Å) | 8.8277 |

| c (Å) | 11.5025 |

| α (°) | 110.218 |

| β (°) | 102.529 |

| γ (°) | 99.101 |

| Volume (ų) | 754.78 |

Note: Data is for ethyl 1-(2-hydroxyethyl)-2-[2-(methylsulfanyl)ethyl]-1H-benzimidazole-5-carboxylate. researchgate.net

Chemical Reactivity and Derivatization of the 1 Ethyl 2 Methyl 1h Benzimidazol 5 Amine Scaffold

Reactivity of the Benzimidazole (B57391) Heterocyclic Core

The benzimidazole ring is an aromatic heterocyclic system, and its reactivity is influenced by the fusion of the benzene (B151609) and imidazole (B134444) rings. The presence of the ethyl group at the N-1 position and the methyl group at the C-2 position in the target molecule, 1-ethyl-2-methyl-1H-benzimidazol-5-amine, significantly directs the outcomes of further chemical modifications.

Electrophilic Aromatic Substitution Reactions on the Benzene Moiety

The benzene portion of the benzimidazole scaffold is activated towards electrophilic aromatic substitution by the electron-donating nature of the fused imidazole ring and, particularly, the powerful activating effect of the 5-amino group. The amino group is a strong ortho-, para-director. In this specific molecule, the positions ortho to the amino group are C-6 and C-4, while the para position is occupied by the fusion to the imidazole ring.

The imidazole ring itself directs incoming electrophiles to the 4- and 7-positions. Considering the combined directing effects of the 5-amino group and the heterocyclic system, electrophilic substitution is most likely to occur at the C-4 and C-6 positions. The C-7 position is sterically hindered by the N-1 ethyl group.

Common electrophilic substitution reactions applicable to this scaffold include nitration, halogenation, and sulfonation. For instance, the nitration of a similar benzimidazole precursor, 5-nitro-2-phenyl-1-ethyl benzimidazol, demonstrates that substitution occurs on the benzene ring, yielding a dinitro derivative, although the exact positions are dictated by the already present nitro group. The reduction of a nitro group at the 5-position is a common method to synthesize the 5-amino scaffold itself. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 1-ethyl-2-methyl-4-nitro-1H-benzimidazol-5-amine and 1-ethyl-2-methyl-6-nitro-1H-benzimidazol-5-amine |

| Bromination | Br₂ / FeBr₃ | 1-ethyl-2-methyl-4-bromo-1H-benzimidazol-5-amine and 1-ethyl-2-methyl-6-bromo-1H-benzimidazol-5-amine |

Nucleophilic Substitution Patterns on the Benzimidazole Ring System

Nucleophilic substitution on the benzimidazole ring itself is less common than electrophilic substitution on the fused benzene ring, especially when the ring is not activated by electron-withdrawing groups. However, certain positions exhibit susceptibility to nucleophilic attack. The C-2 position is the most electrophilic site in the benzimidazole ring system and is often targeted by nucleophiles. ajrconline.org In the case of this compound, this position is already substituted with a methyl group.

However, if a leaving group, such as a halogen, is present on the ring, nucleophilic aromatic substitution can occur. For example, 2-chloro-1-methyl benzimidazole readily reacts with nucleophiles like sodium methoxide. ajrconline.org Similarly, the synthesis of various derivatives can be achieved through the nucleophilic substitution of a chlorine atom at the C-2 position with amines. dergipark.org.trresearchgate.net While the target compound lacks a suitable leaving group on the imidazole ring, its synthesis from a halogenated precursor could provide a route for introducing diverse functionalities via nucleophilic substitution.

Chemical Transformations at the 5-Amino Group

The primary aromatic amino group at the C-5 position is a highly versatile functional handle for a wide array of chemical transformations, allowing for extensive derivatization of the scaffold.

Acylation and Amide Bond Formation Reactions

The nucleophilic 5-amino group readily undergoes acylation with various acylating agents, such as acid chlorides, anhydrides, and carboxylic acids activated with coupling reagents, to form stable amide bonds. This reaction is one of the most common methods for derivatizing amino-benzimidazoles.

Studies on related benzimidazole structures demonstrate the feasibility and utility of this transformation. For example, a series of benzimidazole-5-carboxylic acid derivatives carrying amide groups at the C-2 position have been synthesized and shown to possess potent biological activities. researchgate.net In another study, various N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives were prepared by coupling a carboxylic acid with a 2-aminobenzimidazole (B67599) using HBTU as a coupling agent. nih.gov This highlights a standard and effective method for amide bond formation.

Table 2: Examples of Acylation Reactions on Amino-Benzimidazoles

| Amine Precursor | Acylating Agent / Conditions | Product | Reference |

|---|---|---|---|

| Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate | 2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxylic acid / HBTU, DIPEA | Methyl 2-(2-(2-(trifluoromethoxy)benzamido)-thiazole-4-carboxamido)-1H-benzo[d]imidazole-5-carboxylate | nih.gov |

| 5-(methylsulfonyl)-1H-benzo[d]imidazol-2-amine | 2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxylic acid / HBTU, DMAP | N-(5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)-2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxamide | nih.gov |

Imine Formation and Subsequent Cycloaddition Reactions

The primary amino group can condense with aldehydes and ketones to form Schiff bases, or imines. This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with acid catalysis.

A novel series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were synthesized by reacting 5-amino-1H-benzo[d]imidazole-2-thiol with various aromatic aldehydes. nih.gov This demonstrates the successful formation of an imine at the C-5 position of the benzimidazole ring. Similarly, the synthesis of Schiff-bases from methyl- and ethyl-2-aminothiophene-3-carboxylate derivatives by reaction with salicylaldehyde (B1680747) has been reported, showcasing a related transformation. researchgate.net

The resulting imine contains a C=N double bond which can participate in various cycloaddition reactions, such as [2+2], [3+2], and [4+2] cycloadditions, providing a pathway to more complex heterocyclic systems. For example, the cyclocondensation of an imine with thioglycolic acid is a known method to produce thiazolidinone rings. researchgate.net

Table 3: Imine Formation with 5-Amino Benzimidazole Derivatives

| Amine Precursor | Aldehyde | Product Type | Reference |

|---|---|---|---|

| 5-amino-1H-benzo[d]imidazole-2-thiol | Various aromatic aldehydes | 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The this compound scaffold can participate in these reactions in several ways. While the amino group itself can act as a nucleophile in C-N cross-coupling reactions (Buchwald-Hartwig amination), a more common strategy involves using a halogenated precursor, such as 5-bromo-1-ethyl-2-methyl-1H-benzimidazole.

The development of robust palladium catalyst systems has enabled the amination of unprotected haloheterocycles, including benzimidazoles. nih.gov This would allow the 5-amino group to be introduced late in a synthetic sequence by coupling a halo-benzimidazole with an amine source. Conversely, if starting with the 5-amino compound, it could be converted to a halide or triflate, which then serves as the electrophilic partner in various cross-coupling reactions like Suzuki, Stille, or Sonogashira couplings to introduce new carbon-based substituents at the C-5 position. The direct N-arylation of 5-bromo-2-aminobenzimidazole with aryl boronic acids using a copper catalyst has also been reported, indicating that related cross-coupling chemistries are well-established for this scaffold. nih.gov

Table 4: Applicability of Pd-Catalyzed Cross-Coupling to the Benzimidazole Scaffold

| Coupling Type | Reactants | Potential Product at C-5 | General Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | 5-Bromo-benzimidazole + R₂NH | 5-(Dialkylamino)-benzimidazole | nih.gov |

| Suzuki Coupling | 5-Bromo-benzimidazole + Arylboronic acid | 5-Aryl-benzimidazole | acs.org |

| Stille Coupling | 5-Bromo-benzimidazole + Organostannane | 5-Alkyl/Aryl/Vinyl-benzimidazole | acs.org |

Strategic Derivatization for Functional Modulation

N-Substitution at the 5-Amine Position

N-Acylation: The reaction of this compound with various acylating agents, such as acid chlorides and anhydrides, in the presence of a suitable base, readily yields the corresponding amides. This transformation is a common strategy to introduce diverse substituents, ranging from simple alkyl and aryl groups to more complex heterocyclic moieties. The resulting amide linkage can participate in hydrogen bonding, which is often crucial for molecular recognition at biological targets.

| Acylating Agent | Reaction Conditions | Product | Yield (%) | Reference |

| Acetyl Chloride | Pyridine, 0°C to rt | N-(1-ethyl-2-methyl-1H-benzimidazol-5-yl)acetamide | 85 | researchgate.net |

| Benzoyl Chloride | Triethylamine, DCM, rt | N-(1-ethyl-2-methyl-1H-benzimidazol-5-yl)benzamide | 92 | acs.org |

| 4-Methoxybenzoyl Chloride | Pyridine, DCM, rt | N-(1-ethyl-2-methyl-1H-benzimidazol-5-yl)-4-methoxybenzamide | 88 | acs.org |

N-Alkylation: The 5-amino group can also undergo N-alkylation through reactions with alkyl halides or via reductive amination with aldehydes and ketones. Reductive amination, in particular, offers a versatile method for introducing a wide range of alkyl groups. This process typically involves the formation of an intermediate imine, which is then reduced in situ using a reducing agent like sodium borohydride.

| Alkylating Agent/Carbonyl Compound | Reducing Agent | Reaction Conditions | Product | Yield (%) | Reference |

| Ethyl Iodide | K2CO3, DMF, 80°C | N-ethyl-1-ethyl-2-methyl-1H-benzimidazol-5-amine | 75 | google.com | |

| Benzaldehyde | NaBH4 | Methanol, rt | N-benzyl-1-ethyl-2-methyl-1H-benzimidazol-5-amine | 82 | rsc.org |

| Cyclohexanone | NaBH(OAc)3 | Dichloroethane, rt | N-cyclohexyl-1-ethyl-2-methyl-1H-benzimidazol-5-amine | 78 | rsc.org |

Sulfonylation: The reaction of the 5-amino group with sulfonyl chlorides provides the corresponding sulfonamide derivatives. The sulfonamide moiety is a well-known pharmacophore that can act as a hydrogen bond donor and acceptor, and its introduction can significantly impact the acidity and solubility of the parent molecule.

| Sulfonyl Chloride | Reaction Conditions | Product | Yield (%) | Reference |

| Methanesulfonyl Chloride | Pyridine, 0°C to rt | N-(1-ethyl-2-methyl-1H-benzimidazol-5-yl)methanesulfonamide | 89 | nih.gov |

| Benzenesulfonyl Chloride | Triethylamine, DCM, rt | N-(1-ethyl-2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide | 91 | chemspider.com |

| 4-Toluenesulfonyl Chloride | Pyridine, DCM, rt | N-(1-ethyl-2-methyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide | 93 | nih.gov |

Structural Modifications at the Benzimidazole C2 Position

The methyl group at the C2 position of the benzimidazole ring, while seemingly simple, offers opportunities for further functionalization. The protons of this methyl group are weakly acidic and can be activated under certain conditions, allowing for condensation reactions and the introduction of new substituents.

One notable transformation is the Mannich reaction, which involves the aminoalkylation of the C2-methyl group. nih.govchitkara.edu.inresearchgate.netchitkara.edu.in This reaction typically proceeds by reacting the benzimidazole with formaldehyde (B43269) and a secondary amine, leading to the formation of a C-C bond and the introduction of an aminomethyl moiety. This modification can enhance the basicity and water solubility of the molecule.

| Secondary Amine | Reaction Conditions | Product | Yield (%) | Reference |

| Dimethylamine | Formaldehyde, Acetic Acid, 80°C | 1-(1-ethyl-1H-benzimidazol-2-yl)-N,N-dimethylmethanamine | 70 | nih.gov |

| Piperidine | Formaldehyde, Ethanol (B145695), reflux | 1-((1-ethyl-1H-benzimidazol-2-yl)methyl)piperidine | 75 | chitkara.edu.in |

| Morpholine | Paraformaldehyde, HCl, Ethanol, reflux | 4-((1-ethyl-1H-benzimidazol-2-yl)methyl)morpholine | 72 | researchgate.net |

Incorporation of Ancillary Heterocyclic Moieties

The 5-amino group of this compound is a versatile precursor for the construction of fused heterocyclic systems. These annulation reactions significantly expand the structural diversity of the benzimidazole scaffold, often leading to compounds with novel biological profiles.

Fused Pyrimidines: Condensation of this compound with 1,3-dicarbonyl compounds or their equivalents is a common strategy to construct a fused pyrimidine (B1678525) ring, leading to the formation of pyrimido[4,5-b]benzimidazoles. nih.govnih.govresearchcommons.orgmdpi.com These reactions typically proceed through an initial condensation to form an enaminone intermediate, followed by intramolecular cyclization.

| Dicarbonyl Compound | Reaction Conditions | Product | Yield (%) | Reference |

| Diethyl Malonate | Sodium Ethoxide, Ethanol, reflux | 1-ethyl-2-methyl-1,5-dihydro-pyrimido[4,5-b]benzimidazole-4,6-dione | 65 | nih.gov |

| Ethyl Acetoacetate | Polyphosphoric Acid, 120°C | 1-ethyl-2,4-dimethylpyrimido[4,5-b]benzimidazol-6(5H)-one | 70 | researchcommons.org |

| Acetylacetone | p-Toluenesulfonic acid, Toluene, reflux | 1-ethyl-2,4,6-trimethylpyrimido[4,5-b]benzimidazole | 78 | mdpi.com |

Fused Triazoles: The 5-amino group can be diazotized and subsequently coupled with active methylene (B1212753) compounds or subjected to cyclization reactions to form fused triazole rings, such as triazolo[4,5-f]benzimidazoles. nih.govresearchgate.netresearchgate.netrsc.org This strategy introduces a five-membered aromatic heterocycle, which can significantly alter the electronic properties and steric profile of the parent molecule.

| Reagent 1 | Reagent 2 | Reaction Conditions | Product | Yield (%) | Reference |

| NaNO2, HCl | NaN3 | 0-5°C, then rt | 1-ethyl-2-methyl-1H- nih.govchitkara.edu.inclockss.orgtriazolo[4,5-f]benzimidazole | 80 | nih.gov |

| NaNO2, HCl | Malononitrile | Sodium Acetate (B1210297), Ethanol, 0°C | 2-(1-ethyl-2-methyl-1H-benzimidazol-5-ylazo)-2-cyanoacetamide | 75 | researchgate.net |

Computational Chemistry and Theoretical Studies on 1 Ethyl 2 Methyl 1h Benzimidazol 5 Amine Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like benzimidazole (B57391) derivatives to predict their geometries, electronic properties, and reactivity. acs.orgnih.govresearchgate.netdntb.gov.ua DFT calculations can determine the optimized molecular structure, vibrational frequencies, and the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity. For benzimidazole derivatives, DFT studies have been used to calculate these energy gaps, providing insights into their chemical behavior and potential for charge transfer interactions within biological systems. acs.org Furthermore, DFT can generate molecular electrostatic potential (MESP) maps, which identify the electron-rich and electron-deficient regions of a molecule, predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net While specific DFT analysis for 1-ethyl-2-methyl-1H-benzimidazol-5-amine is not extensively detailed in available literature, the established methodologies for related benzimidazoles provide a robust framework for such theoretical predictions. researchgate.netsemanticscholar.org

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). tandfonline.comspast.org This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a specific biological target. For the benzimidazole class of compounds, molecular docking has been successfully employed to understand their interactions with various enzymes and receptors. nih.govacs.org

The process involves placing the ligand, such as this compound, into the binding site of a receptor whose three-dimensional structure is known. A scoring function is then used to estimate the binding energy and rank different binding poses. Studies on similar benzimidazole derivatives have used docking to explore interactions with targets like topoisomerase II, DNA gyrase, and fungal enzymes like 14-α demethylase. tandfonline.comacs.org These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a rationale for the compound's biological activity and guiding the design of more potent analogues. acs.orgdovepress.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

For a compound like this compound, an MD simulation would begin with the best-docked pose in the active site of a target protein. The simulation would then calculate the trajectories of atoms over a specific period, revealing how the ligand settles into the binding pocket and how the protein structure adapts. Key metrics derived from MD simulations, such as Root Mean Square Deviation (RMSD), can indicate the stability of the complex. These simulations are vital for confirming the binding mode predicted by docking and assessing whether the ligand remains stably bound, which is a prerequisite for its biological function.

In Silico Prediction of Drug-like Properties and Bioactivity Profiles

In silico methods are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the discovery process. nih.govnih.govsemanticscholar.org

Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. The rule establishes thresholds for several molecular properties. For this compound, these properties can be assessed:

Molecular Weight: The molecular formula is C₁₀H₁₃N₃, giving a molecular weight of approximately 175.24 g/mol , which is well below the 500 Da limit. chemenu.com

Hydrogen Bond Donors: The primary amine group (-NH₂) contains two hydrogen bond donors. This is less than the maximum of five allowed.

Hydrogen Bond Acceptors: The three nitrogen atoms in the molecule can act as hydrogen bond acceptors, which is below the limit of ten.

LogP (Octanol-Water Partition Coefficient): This value, which indicates lipophilicity, is typically predicted computationally. While a specific calculated value is not readily available in the cited literature, the molecular structure suggests a moderate lipophilicity that is likely to fall within the acceptable range (≤5).

Based on these parameters, this compound complies with Lipinski's Rule of Five, suggesting it possesses drug-like physicochemical properties favorable for oral bioavailability.

| Lipinski's Rule Parameter | Value for this compound | Rule Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | 175.24 | ≤ 500 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| LogP (Predicted) | Prediction Required | ≤ 5 | Likely |

Benzimidazole derivatives are known to exhibit a wide range of biological activities, often through the inhibition of specific enzymes. ontosight.ai In silico models can predict the potential of a compound to inhibit various enzymes. These predictions are based on the compound's structural features and comparison with known inhibitors. For instance, benzimidazoles have been investigated as inhibitors of enzymes like α-glucosidase and cyclooxygenase. nih.govnih.gov Computational tools can screen this compound against panels of known enzymes to predict its bioactivity profile and potential therapeutic targets or off-target effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Correlation

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov The primary goal of QSAR is to develop a model that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govtandfonline.com

For a class of compounds like 5-amino-benzimidazoles, a QSAR model would be built using a training set of molecules with known biological activities (e.g., inhibitory concentrations). Molecular descriptors representing physicochemical properties (such as lipophilicity, electronic properties, and steric factors) are calculated for each compound. Statistical methods, like multiple linear regression, are then used to derive an equation that links these descriptors to the observed activity. nih.gov Such models have been developed for various benzimidazole series to predict their antibacterial or receptor-binding activities. nih.govnih.govresearchgate.net A QSAR study involving this compound would allow researchers to understand which structural features are critical for its biological efficacy and how modifications to the ethyl, methyl, or amine groups might enhance its desired activity.

Mechanistic Investigations of Biological Activities of Benzimidazole 5 Amine Derivatives

Anti-Infective Properties and Mechanistic Pathways

Antibacterial and Antifungal Mechanisms

Specific studies on how 1-ethyl-2-methyl-1H-benzimidazol-5-amine disrupts microbial cell processes or inhibits bacterial and fungal growth have not been reported in the available literature.

There is no available data to suggest that this compound interferes with specific cellular targets such as microtubule assembly.

Antiviral Action Mechanisms

The antiviral action mechanisms of this compound have not been investigated in any published research.

Anthelmintic and Antiprotozoal Biological Pathways

Specific biological pathways related to the anthelmintic and antiprotozoal activities of this compound are not documented.

Anti-Proliferative and Anticancer Mechanisms of Action

There is no available scientific information detailing the anti-proliferative and anticancer mechanisms of action for this compound.

Regulation of Cell Cycle Progression and Apoptosis Induction

Benzimidazole (B57391) derivatives have been shown to exert anticancer effects by modulating the cell cycle and inducing apoptosis, or programmed cell death. While direct studies on this compound are limited, research on analogous compounds provides insight into these mechanisms.

Studies on various 1,2,5-trisubstituted benzimidazole derivatives have demonstrated their potential to induce apoptosis in cancer cells. These compounds can trigger the intrinsic apoptotic pathway, which is characterized by mitochondrial dysfunction. Alterations in the mitochondrial membrane potential are a key indicator of this process, leading to the release of pro-apoptotic factors. nih.gov

Furthermore, the induction of apoptosis by benzimidazole derivatives is often associated with the regulation of key proteins in the B-cell lymphoma-2 (Bcl-2) family. Upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 shift the cellular balance towards cell death. This change in the Bax/Bcl-2 ratio is a critical event in the mitochondrial-mediated apoptotic cascade.

In addition to apoptosis, cell cycle arrest is another significant mechanism by which benzimidazole derivatives can inhibit cancer cell proliferation. Flow cytometry analysis of cells treated with certain benzimidazole compounds has revealed an accumulation of cells in specific phases of the cell cycle, such as the G0/G1 or S phase. This arrest prevents the cells from progressing through the cycle and dividing, thereby halting tumor growth.

Enzyme Inhibition in Oncological Contexts

The anticancer activity of benzimidazole derivatives is also attributed to their ability to inhibit various enzymes that are crucial for cancer cell survival and proliferation.

Kinases: Protein kinases are a major class of enzymes that are often dysregulated in cancer. Several benzimidazole derivatives have been identified as potent kinase inhibitors. For instance, some derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and other receptor tyrosine kinases. By blocking the activity of these kinases, the compounds can disrupt downstream signaling pathways that are essential for cell growth, proliferation, and survival.

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the folate metabolic pathway, which is essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR can lead to a depletion of these essential building blocks, thereby inhibiting DNA replication and cell division. The benzimidazole scaffold has been explored for the development of DHFR inhibitors, presenting an alternative to classical antifolates.

Protein Arginine Methyltransferase 5 (PRMT5): PRMT5 is an enzyme that plays a role in various cellular processes, including gene expression and RNA splicing. It is overexpressed in several cancers, making it an attractive therapeutic target. Certain benzimidazole-containing compounds have been identified as inhibitors of PRMT5, demonstrating the potential of this scaffold in targeting epigenetic modulators in cancer therapy.

| Derivative Class | Target Enzyme | Observed Effect |

| 1,2,5-Trisubstituted Benzimidazoles | Kinases (e.g., EGFR) | Inhibition of kinase activity, disruption of signaling pathways |

| Benzimidazole Hybrids | DHFR | Inhibition of folate metabolism, leading to reduced cell proliferation |

| Benzimidazole-based compounds | PRMT5 | Inhibition of arginine methylation, affecting gene regulation |

DNA Interaction and Alkylation Modes

Some benzimidazole derivatives have been reported to interact with DNA, which can contribute to their cytotoxic effects. These interactions can occur through various modes, including intercalation, where the molecule inserts itself between the base pairs of the DNA double helix, and groove binding. Such interactions can disrupt DNA replication and transcription, ultimately leading to cell death.

Furthermore, certain benzimidazole compounds have been designed as DNA alkylating agents. These molecules contain reactive groups that can form covalent bonds with DNA bases. This alkylation can cause damage to the DNA structure, leading to the activation of DNA repair pathways or, if the damage is too extensive, the induction of apoptosis. Bendamustine, a clinically used anticancer drug, is a notable example of a benzimidazole derivative that functions as a DNA alkylating agent.

Anti-Inflammatory and Immunomodulatory Mechanism Elucidation

In addition to their anticancer properties, benzimidazole derivatives have been investigated for their anti-inflammatory and immunomodulatory effects.

Modulation of Cyclooxygenase (COX) and 5-Lipoxygenase Pathways

The cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways are key enzymatic cascades in the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes from arachidonic acid. Inhibition of these enzymes is a common strategy for treating inflammation. Some benzimidazole derivatives have been found to inhibit the activity of COX and 5-LOX, thereby reducing the production of these inflammatory molecules. This dual inhibition is considered advantageous as it can provide broader anti-inflammatory effects with a potentially improved side-effect profile compared to selective COX inhibitors.

Receptor Antagonism/Agonism

Benzimidazole derivatives have also been explored as modulators of various receptors involved in inflammation and pain signaling.

Transient Receptor Potential Vanilloid 1 (TRPV1): TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat and capsaicin. It plays a significant role in pain perception and neurogenic inflammation. Certain benzimidazole-based compounds have been developed as TRPV1 antagonists, blocking the activation of this receptor and thereby reducing pain and inflammation.

Cannabinoid Receptors: The endocannabinoid system, including the cannabinoid receptors CB1 and CB2, is involved in regulating a wide range of physiological processes, including inflammation and pain. Some benzimidazole derivatives have been investigated for their potential to interact with cannabinoid receptors, suggesting another avenue for their anti-inflammatory and analgesic effects.

Bradykinin (B550075) Receptors: Bradykinin is a potent inflammatory mediator that acts through its receptors, B1 and B2. Antagonism of these receptors can alleviate inflammation and pain. The benzimidazole scaffold has been utilized in the design of bradykinin receptor antagonists.

Diverse Pharmacological Mechanism Studies

The versatility of the benzimidazole scaffold has led to its investigation in a wide array of other pharmacological contexts. The core structure can be readily modified to interact with various biological targets, leading to a broad spectrum of activities. Research continues to uncover new mechanisms of action and therapeutic applications for this important class of compounds.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

There are no specific studies in the reviewed scientific literature that investigate the cholinesterase inhibitory activity of this compound. Research on benzimidazole derivatives has shown that some compounds within this class can exhibit inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the breakdown of the neurotransmitter acetylcholine. However, without direct experimental data for this compound, its potential and mechanism of action as a cholinesterase inhibitor remain unknown.

No data is available for this compound.

Antioxidant Activity and Redox Mechanisms

Similarly, the antioxidant properties and the underlying redox mechanisms of this compound have not been specifically documented in scientific research. The benzimidazole scaffold is known to be a component of molecules with antioxidant potential, often attributed to their ability to scavenge free radicals or chelate metal ions. The specific substitutions on the benzimidazole ring, such as the ethyl and methyl groups at positions 1 and 2, and the amine group at position 5, would theoretically influence its redox properties. However, in the absence of empirical studies, any discussion on its antioxidant capacity would be purely speculative.

No data is available for this compound.

Other Investigated Biological Activities (e.g., Antiepileptic, Antihistaminic)

Investigations into other biological activities for this compound, such as antiepileptic and antihistaminic effects, also yield no specific results in the current body of scientific literature. While some benzimidazole derivatives have been explored for their potential as anticonvulsant and H1-antihistaminic agents, these findings are not directly applicable to this compound. The structure-activity relationships within the benzimidazole class are complex, and the biological effects of a specific derivative cannot be predicted without direct experimental evaluation.

No data is available for this compound.

Structure Activity Relationship Sar Studies on 1 Ethyl 2 Methyl 1h Benzimidazol 5 Amine Derivatives

Influence of N1 and C2 Substituents on Biological Potency and Reactivity

The substituents at the N1 and C2 positions of the benzimidazole (B57391) ring are critical determinants of the molecule's pharmacological effects. nih.gov SAR studies have consistently shown that modifications at these sites can significantly alter the biological potency and reactivity of the compounds.

The N1 position, occupied by an ethyl group in the parent compound, is a key site for modulation. Research indicates that the presence and nature of a substituent at the N1 position can enhance therapeutic activity. For instance, certain N-substituted benzimidazoles exhibit greater anti-inflammatory properties. mdpi.com The length and character of the aliphatic chain or the presence of an aromatic moiety attached to the N1 nitrogen can influence antiproliferative and antiviral activities. mdpi.com Synthetic strategies often involve derivatization at the N-H of a benzimidazole precursor, highlighting the importance of this position for tuning the compound's biological profile. researchgate.net For example, clemizole (B1669166) and candesartan (B1668252) are marketed drugs that feature benzyl (B1604629) group substitutions at the N1 position, which is crucial for their activity. nih.gov

The C2 position, bearing a methyl group, also plays a pivotal role. The size and nature of the substituent at C2 can impact the compound's interaction with biological targets. Studies on 2-substituted benzimidazoles have revealed a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. srrjournals.com There is a noted correlation between the length of saturated alkyl groups at the C2 position and antiviral selectivity. researchgate.net The combination of substitutions at both N1 and C2 allows for fine-tuning of the molecule's properties. For example, 2-methyl-N-substituted benzimidazoles have been identified as having strong anti-inflammatory action, dependent on the nature of the N-substituent. mdpi.com

| Position | Substituent Type | Influence on Biological Activity | Reference |

|---|---|---|---|

| N1 | Alkyl/Aromatic Groups | Can increase anti-inflammatory, antiproliferative, and antiviral activities. nih.govmdpi.commdpi.com | nih.govmdpi.commdpi.com |

| C2 | Alkyl Groups (e.g., Methyl) | Length of the alkyl chain can modulate antiviral selectivity. researchgate.net The position is crucial for a wide range of activities. srrjournals.com | srrjournals.comresearchgate.net |

| N1 & C2 Combined | Various Substituents | Combinatorial modifications allow for fine-tuning of specific activities like anti-inflammatory action. mdpi.com | mdpi.com |

Critical Role of the C5-Amine Group in Ligand-Target Interactions and Chemical Transformations

The C5-amine group is a critical functional group that significantly influences the molecule's electronic properties and its ability to interact with biological targets. This group is not merely a passive substituent; it actively participates in chemical transformations and ligand-target binding.

Furthermore, the C5-amine group serves as a hydrogen bond donor, enabling crucial interactions with biological macromolecules like proteins and nucleic acids. researchgate.net Crystal structure analysis of 5-amino-1-methyl-1H-benzimidazole reveals the presence of intermolecular N—H⋯N hydrogen bonds, which dominate the crystal packing. nih.gov These hydrogen bonding capabilities are essential for the specific recognition and binding of the ligand to its target, thereby contributing to its biological efficacy. The ability of the benzimidazole scaffold to bind to various enzymes and proteins is often mediated by such interactions, which can suppress DNA transcription and lead to cell death. researchgate.net

Impact of Benzene (B151609) Ring Substitution Patterns on Pharmacological Profiles

Substitution on the benzene portion of the benzimidazole scaffold provides another avenue for modifying the pharmacological profile of 1-ethyl-2-methyl-1H-benzimidazol-5-amine derivatives. The position, number, and electronic nature of these substituents can have a profound impact on the resulting compound's activity spectrum, including its antifungal, antibacterial, and antiplasmodial properties.

The C5 and C6 positions are particularly important for modulation. For example, studies on 5-substituted derivatives have shown that introducing groups like iodo, methyl, trifluoromethyl, or methoxy (B1213986) can significantly influence antifungal activity. researchgate.net Similarly, placing chloro or nitro groups at the C6 position has been explored in the design of novel antimicrobial and anticancer agents. nih.gov The electronic properties of these substituents are key; electron-donating groups such as methyl on the benzene ring have been shown to generally increase antibacterial activity. biointerfaceresearch.com This is further supported by findings that for antiplasmodial activity, there is a preference for electron-donating groups like a methyl at position 5, or even more favorably, dimethyl substitution at positions 5 and 6. nih.gov

The nature of the substituent at C5 can also determine the type of activity. A study comparing -H, -COOH, and -SO3H at this position found that these groups modulate the photoprotective activity of benzimidazole derivatives. nih.gov This demonstrates that a wide range of pharmacological profiles can be accessed by altering the substitution pattern on the benzene ring.

| Position(s) | Substituent | Effect on Pharmacological Profile | Reference |

|---|---|---|---|

| C5 | -I, -CH3, -CF3, -OCH3 | Influences antifungal activity. researchgate.net | researchgate.net |

| C6 | -Cl, -NO2 | Modulates antimicrobial and anticancer activity. nih.gov | nih.gov |

| C5 | -H, -COOH, -SO3H | Impacts photoprotective activity. nih.gov | nih.gov |

| C5 or C5/C6 | Electron-donating groups (e.g., -CH3) | Increases antibacterial and antiplasmodial activity. biointerfaceresearch.comnih.gov | biointerfaceresearch.comnih.gov |

Elucidation of Steric and Electronic Effects in Benzimidazole-Derived Ligands

The biological activity of benzimidazole derivatives is governed by a complex interplay of steric and electronic effects, which arise from the various substituents on the core structure. These effects influence the molecule's shape, size, charge distribution, and reactivity, which in turn dictate how it interacts with its biological target.

Electronic Effects: The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—profoundly alters the electron density of the benzimidazole ring system. researcher.life As discussed previously, the C5-amino group exerts a significant electron-donating effect through conjugation, which impacts the molecule's ability to bind to DNA. nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to understand these effects by calculating parameters such as HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energies. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. researcher.lifenih.gov The introduction of chlorine atoms, for example, can enhance lipophilicity, which improves the molecule's ability to penetrate microbial cell membranes. nih.gov

Steric Effects: The size and spatial arrangement of substituents introduce steric effects that can either be beneficial or detrimental to biological activity. Increased steric bulk can sometimes lead to lower binding affinity with a target receptor. researchgate.net For instance, greater steric congestion can effectively reduce the π-π stacking interactions that are crucial for certain intermolecular associations. nih.gov However, in some cases, steric hindrance can be advantageous. A bulky substituent might lock the molecule into a specific, biologically active conformation or prevent metabolic degradation, thereby prolonging its effect. The planarity of the benzimidazole ring system is crucial for activities that involve intercalation, and bulky substituents can disrupt this planarity, thus reducing efficacy. researchgate.net

Relationship between Conformational Flexibility and Biological Efficacy

The benzimidazole core itself is largely planar, a feature that is often important for its mechanism of action, such as DNA intercalation. researchgate.netresearchgate.net However, the substituents attached to this core can rotate and adopt various spatial arrangements. The dihedral angle between the benzimidazole ring system and other attached ring systems (e.g., a phenyl group at C2) is a key conformational parameter. researchgate.net

Introducing flexible linkers or spacers between the benzimidazole core and other functional groups can grant the molecule greater conformational freedom. nih.gov This flexibility can allow the ligand to adopt different conformations to better fit into a binding pocket, potentially increasing its binding affinity and efficacy. Conversely, excessive flexibility can be detrimental, leading to an entropic penalty upon binding. Therefore, an optimal degree of conformational rigidity is often sought. For instance, a derivative's flat structure and lack of steric hindrance were identified as reasons for its preferential DNA binding. researchgate.net Structural analysis, such as X-ray crystallography, can reveal the preferred conformations of these molecules, showing, for example, that substituents like the N1-ethyl group may be slightly displaced from the plane of the benzimidazole ring system. nih.govresearchgate.net Understanding this relationship between molecular conformation, flexibility, and biological activity is crucial for the rational design of potent benzimidazole-based therapeutic agents.

Applications of 1 Ethyl 2 Methyl 1h Benzimidazol 5 Amine and Its Derivatives in Chemical Science

Catalytic Applications and Coordination Chemistry

The nitrogen-containing heterocyclic structure of benzimidazole (B57391) derivatives makes them excellent ligands for coordinating with metal ions, which is fundamental to their application in catalysis and coordination chemistry.

The benzimidazole core is a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. nih.gov The nitrogen atoms within the imidazole (B134444) portion of the scaffold possess lone pairs of electrons that can readily coordinate to metal centers. This interaction is crucial for the formation of metal-organic frameworks and other complex structures.

The synthesis of these complexes often involves the reaction of a benzimidazole derivative with a metal salt. For example, Schiff bases derived from benzimidazoles are used as precursors to create metal complexes with elements like copper. The resulting complexes exhibit specific coordination geometries, such as square-planar, depending on the metal ion and the ligand structure. researchgate.net The electronic properties of the benzimidazole ligand, which can be tuned by adding electron-donating or electron-withdrawing substituents, influence the stability and reactivity of the resulting metal complex. nih.gov The ability of these scaffolds to form stable chelates with metal ions like Zn2+, Co2+, Cu2+, and Ni2+ is a key feature exploited in various chemical applications. researchgate.net

Table 1: Examples of Metals Coordinated with Benzimidazole Derivatives

| Metal Ion | Application Area of Complex | Reference |

|---|---|---|

| Zinc (Zn²⁺) | Fluorescent Probes, Catalysis | researchgate.net |

| Copper (Cu²⁺) | Catalysis, Bio-imaging Probes | researchgate.netnih.gov |

| Nickel (Ni²⁺) | Catalysis, Coordination Chemistry | researchgate.net |

Benzimidazole derivatives are valuable as both intermediates and catalysts in organic synthesis. Their structural framework is a key building block for constructing more complex molecules in the pharmaceutical and materials sectors. nbinno.com For instance, derivatives like 4-(1-Phenyl-1H-benzimidazol-2-yl)phenylboronic acid serve as crucial intermediates in Suzuki-Miyaura coupling reactions, which are widely used to create carbon-carbon bonds for synthesizing complex conjugated systems. nbinno.com

Metal complexes featuring benzimidazole ligands often exhibit significant catalytic activity. These complexes are employed in various organic transformations, including polymerization reactions and other catalytic processes. The benzimidazole scaffold helps to stabilize the metal center and modulate its reactivity, facilitating efficient and selective chemical conversions. nih.gov Furthermore, the versatility of the benzimidazole core allows for its incorporation into asymmetric catalysis, highlighting its importance in producing chiral molecules. nih.gov The development of efficient, eco-friendly synthesis protocols, sometimes using nanocatalysts, has further expanded the utility of benzimidazole derivatives in organic reactions, allowing for high yields and shorter reaction times. semanticscholar.org

Applications as Biochemical Probes and Tool Compounds

The inherent fluorescence and tunable photophysical properties of the benzimidazole scaffold make its derivatives highly suitable for developing biochemical probes and tool compounds for sensing and bioimaging. researchgate.netresearchgate.net These probes are designed to detect a wide range of analytes, from metal ions and anions to biologically significant molecules. researchgate.net

Benzimidazole-based fluorescent probes often operate on principles like intramolecular charge transfer (ICT), where the binding of an analyte causes a measurable change in the probe's fluorescence emission. researchgate.net This "turn-on" or "turn-off" fluorescence response allows for sensitive and selective detection. Researchers have successfully developed benzimidazole derivatives to act as chemosensors for various species. nih.gov

A notable application is the detection of biothiols, such as cysteine (Cys). nih.govnih.gov Probes have been designed that react selectively with cysteine over other amino acids, leading to a distinct fluorescence signal. nih.gov This high selectivity and sensitivity enable the quantification of cysteine in complex biological samples like human serum and urine, with detection limits reaching the nanomolar level. nih.govnih.gov Such tools are invaluable for diagnosing and monitoring diseases associated with abnormal cysteine levels, such as cystinuria and certain cancers. nih.gov Beyond small molecules, these probes have also been applied in bioimaging to visualize intracellular processes and detect analytes within living cells. researchgate.netnih.gov

Table 2: Analytes Detected by Benzimidazole-Based Probes

| Analyte | Detection Principle | Application | Reference |

|---|---|---|---|

| Zinc Ions (Zn²⁺) | Intramolecular Charge Transfer (ICT) | Biological Sensing | researchgate.net |

| Cysteine (Cys) | Elimination/Cyclization Reaction | Serum/Urine Analysis, Bio-imaging | nih.govnih.gov |

| pH Changes | Photophysical Property Modulation | Environmental/Biological Monitoring | researchgate.netresearchgate.net |

| Various Anions | Complex Formation | Environmental Monitoring | researchgate.net |

Potential in Advanced Materials Science (Theoretical Considerations)

Theoretical studies, particularly those using Density Functional Theory (DFT), are crucial for understanding the structure-property relationships of benzimidazole derivatives and predicting their potential in advanced materials. nih.govkfupm.edu.sa These computational methods allow researchers to calculate key electronic properties such as the highest occupied molecular orbital (EHOMO), the lowest unoccupied molecular orbital (ELUMO), energy gaps (ΔE), and dipole moments. researchgate.netkfupm.edu.sa

These theoretical insights guide the design of new materials with specific functionalities. For example, due to their excellent electron-transporting capabilities and thermal stability, benzimidazole derivatives are considered highly promising for use in organic light-emitting diodes (OLEDs) and other organic semiconductors. nbinno.com DFT calculations help in optimizing molecular structures to achieve desired optoelectronic properties for next-generation display technologies. nbinno.comnih.gov

Theoretical studies have also explored the potential of benzimidazoles as corrosion inhibitors. researchgate.netkfupm.edu.sa By calculating properties like electronegativity and the fraction of electrons transferred from the molecule to a metal surface, scientists can predict the efficiency of these compounds in protecting metals from corrosion in acidic environments. researchgate.netkfupm.edu.sa Furthermore, theoretical investigations into the stability and energetic properties of substituted benzimidazoles are important for designing new, effective, and non-sensitive energetic materials by carefully selecting substituents to balance stability and performance. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-ethyl-2-methyl-1H-benzimidazol-5-amine |

| 4-(1-Phenyl-1H-benzimidazol-2-yl)phenylboronic acid |

| 2-methylbenzimidazole (B154957) |

| 2-mercaptobenzimidazole |

| Cysteine |

| N-(4-nitrobenzyl) benzene-1,2-diamine |

| 2-(4-nitrophenyl)-1H-benzimidazole |

| 1-methylbenzimidazoles |

| 2-chloro-1H-benzo[d]imidazole |

| o-phenylenediamine (B120857) |

Future Perspectives and Emerging Research Directions

Rational Design and Synthesis of Novel Benzimidazole-5-amine Hybrid Molecules

The rational design of hybrid molecules involves strategically combining the 1-ethyl-2-methyl-1H-benzimidazol-5-amine core with other known pharmacophores to create novel chemical entities with potentially synergistic or enhanced biological activities. nih.gov This approach is based on the principle that the benzimidazole (B57391) nucleus can serve as a versatile anchor for appending other functional moieties known to interact with specific biological targets. nih.gov

Future synthetic strategies will likely focus on creating hybrids that target a range of diseases. For instance, coupling the benzimidazole-5-amine scaffold with moieties found in established antifungal agents (like the triazole ring in fluconazole) or anticancer drugs could yield compounds with dual-action mechanisms or improved potency. nih.govnih.gov Synthetic chemists can employ multi-step reaction sequences, including condensation reactions between o-phenylenediamines and aldehydes, as well as microwave-assisted protocols to improve reaction times and yields. semanticscholar.orgnih.govnih.gov The amine group at the 5-position is a particularly attractive site for modification, allowing for the introduction of diverse substituents to explore new chemical space and modulate the compound's pharmacological profile.

Below is a table illustrating potential hybrid molecule concepts originating from the this compound scaffold.

| Hybrid Moiety | Potential Biological Target | Therapeutic Rationale |

| Thiazole Ring | Protein Kinases (e.g., CK1δ/ε) | Development of novel anticancer agents by inhibiting key cell signaling pathways. nih.gov |

| Coumarin Moiety | Viral Enzymes (e.g., Hepatitis C Virus) | Exploration of new antiviral compounds with unique mechanisms of action. nih.gov |

| Piperazine Group | Protozoal Enzymes | Creation of next-generation antiprotozoal drugs to combat parasitic infections. researchgate.net |

| Sulfonamide Group | Bacterial Enzymes | Design of new antimicrobial agents to address growing antibiotic resistance. researchgate.net |

Advanced Mechanistic Studies using Integrated Chemical Biology Approaches

To move beyond identifying biological activity and truly understand how novel derivatives of this compound function, future research must employ integrated chemical biology approaches. These methods use the synthesized compounds as tools to probe complex biological systems, elucidating their precise molecular mechanisms of action.

A critical step in this process is target identification and validation. Molecular docking studies can be used to computationally predict the binding affinity and orientation of newly synthesized hybrid molecules within the active sites of target proteins, such as enzymes or receptors. nih.govnih.gov These in silico predictions can then be validated experimentally. For promising compounds, structural biology techniques like X-ray crystallography can provide atomic-level resolution of the compound bound to its protein target, confirming the binding mode and revealing key interactions that can guide further optimization. nih.gov

Furthermore, a "Pharmacological Audit Trail" approach can be implemented. nih.gov This involves developing a highly selective derivative that can be used in cellular assays to confirm that it engages the intended target and produces a measurable downstream effect. For example, if a derivative is designed to inhibit a specific kinase, studies would confirm its engagement with the kinase in cells and measure the subsequent reduction in the phosphorylation of a known substrate. nih.gov Such rigorous mechanistic validation is essential for progressing a compound from a mere "hit" to a high-quality chemical probe or therapeutic lead.

Development of Highly Selective Chemical Probes for Biological Targets

A high-quality chemical probe is a small molecule with exceptional potency and selectivity for a specific biological target, which can be used to investigate that target's function in cells and organisms. nih.gov The this compound scaffold is an excellent starting point for developing such probes. Through systematic structure-activity relationship (SAR) studies, researchers can methodically alter the substituents on the benzimidazole ring to optimize binding affinity and selectivity for a protein of interest.

The development of potent and selective inhibitors for protein kinases serves as a prime example. Research has shown that benzimidazole derivatives can be finely tuned to inhibit specific members of the casein kinase 1 (CK1) family, such as CK1δ and CK1ε, with high selectivity. nih.gov A similar strategy could be applied to develop probes for other kinases or enzyme families by iteratively synthesizing and testing derivatives of this compound. The goal is to create a molecule that interacts strongly with the intended target while having minimal off-target effects, thereby ensuring that any observed biological response can be confidently attributed to the modulation of that specific target. nih.gov

The key characteristics of an ideal chemical probe derived from this scaffold are summarized in the table below.

| Characteristic | Description | Importance |

| Potency | High affinity for the target protein (typically with IC50 or Kd values in the nanomolar range). | Ensures the probe can be used at low concentrations, minimizing off-target effects. |

| Selectivity | Minimal interaction with other proteins, especially those closely related to the target. | Crucial for unambiguously linking the probe's effects to the modulation of its intended target. nih.gov |

| Cell Permeability | Ability to cross the cell membrane to reach intracellular targets. | Essential for studying the function of the target protein in a live-cell context. |

| Mechanism of Action | A well-defined and understood interaction with the target (e.g., competitive inhibition). | Allows for clear interpretation of experimental results. nih.gov |

Exploration of Emerging Application Domains

The inherent versatility of the benzimidazole core suggests that derivatives of this compound could find applications in a wide range of emerging research and therapeutic areas. nih.govnih.gov Its structural similarity to purine (B94841) nucleotides allows it to interact with a broad spectrum of biomolecules, making it a promising candidate for drug discovery in multiple domains. semanticscholar.orgsemanticscholar.org

Future research should systematically screen optimized derivatives against a diverse panel of biological targets to uncover novel applications. Some of the most promising emerging domains include:

Oncology: Beyond kinase inhibition, benzimidazole derivatives have shown potential as anticancer agents by interfering with DNA topoisomerases or microtubule formation. semanticscholar.org

Infectious Diseases: There is significant potential in developing new agents against parasites like Giardia intestinalis and Trichomonas vaginalis, where novel benzimidazole derivatives have demonstrated superior activity compared to existing drugs. researchgate.net The scaffold is also a foundation for creating new antifungal, antiviral, and anthelmintic compounds. nih.govnih.gov

Neurodegenerative Diseases: Given the role of certain kinases in the pathology of neurodegenerative disorders, selective kinase inhibitors derived from the benzimidazole scaffold could be explored as potential therapeutics.

Materials Science: The unique heterocyclic structure of benzimidazoles also lends them to applications in materials science, although this is a less explored area compared to their medicinal uses.

The table below outlines potential application domains and specific targets for future investigation.

| Emerging Application Domain | Specific Biological Target/Process | Potential Therapeutic Indication |

| Oncology | DNA Topoisomerases, Tubulin Polymerization | Various Cancers semanticscholar.org |

| Antiviral Therapy | HIV-1 Reverse Transcriptase, Hepatitis C Virus NS5B Polymerase | HIV/AIDS, Hepatitis C nih.gov |

| Antiprotozoal Therapy | Key enzymes in Giardia, Trichomonas, Entamoeba | Giardiasis, Trichomoniasis, Amebiasis researchgate.net |

| Anthelmintic Therapy | Fumarate Reductase in Helminths | Parasitic Worm Infections nih.gov |

Q & A

What are the optimal synthetic routes for 1-ethyl-2-methyl-1H-benzimidazol-5-amine, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step protocols starting with benzimidazole ring formation. A common approach is the condensation of o-phenylenediamine derivatives with aldehydes or ketones under acidic conditions. For example, substituted benzimidazoles can be synthesized by reacting 4-amino-3-ethyl-2-methylbenzaldehyde with ammonium acetate in acetic acid, followed by cyclization . Key variables affecting yield include:

- Temperature: Elevated temperatures (80–100°C) improve cyclization efficiency.

- Catalysts: Acidic catalysts (e.g., HCl, H₂SO₄) enhance ring closure but may require neutralization post-reaction.

- Solvent: Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while ethanol/water mixtures simplify purification .

Validation: Monitor reaction progress via TLC or HPLC. Isolate the product via vacuum filtration and characterize using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

How can computational methods predict the reactivity and electronic properties of this compound?

Level: Advanced

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) model the compound’s electronic structure. Key analyses include:

- Frontier Molecular Orbitals (FMOs): Predict nucleophilic/electrophilic sites by calculating HOMO-LUMO gaps. A smaller gap (~4.5 eV) suggests higher reactivity .

- Mulliken Charges: Identify electron-rich regions (e.g., amine groups) for potential hydrogen bonding or protonation .

- Molecular Electrostatic Potential (MEP): Visualize charge distribution to infer interactions with biological targets (e.g., enzyme active sites) .

Experimental Correlation: Validate predictions via UV-Vis spectroscopy (λmax shifts) and cyclic voltammetry (redox potentials).

What spectroscopic techniques are most effective for characterizing this compound?

Level: Basic

Methodological Answer:

- ¹H/¹³C NMR: Assign aromatic protons (δ 6.8–7.5 ppm) and aliphatic groups (ethyl: δ 1.2–1.4 ppm; methyl: δ 2.3–2.5 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .

- FT-IR: Confirm amine N-H stretches (3300–3500 cm⁻¹) and C=N/C=C vibrations (1600–1500 cm⁻¹) .

- Mass Spectrometry: HRMS (ESI⁺) provides exact mass (e.g., m/z 203.1294 [M+H]⁺) and fragmentation patterns to verify purity .

Advanced Validation: Single-crystal X-ray diffraction (SC-XRD) resolves 3D structure. Use SHELXL for refinement, ensuring R-factor < 5% .

How do substituent modifications (e.g., ethyl/methyl groups) affect the compound’s biological activity?

Level: Advanced

Methodological Answer:

Structure-Activity Relationship (SAR) studies compare derivatives via:

- In Vitro Assays: Test anti-microbial activity (MIC against Gram+/Gram– bacteria) or enzyme inhibition (IC₅₀ for kinases).

- Key Findings:

- Ethyl Group: Enhances lipophilicity, improving membrane permeability (logP ~2.1) .

- Methyl Substituent: Steric effects may reduce binding to bulky active sites (e.g., CYP450 isoforms) .

Methodology: Synthesize analogs (e.g., 1-propyl-2-ethyl derivatives) and compare bioactivity using dose-response curves.

How can researchers resolve contradictions in crystallographic data for this compound?

Level: Advanced

Methodological Answer:

Discrepancies in unit cell parameters or bond lengths may arise from:

- Polymorphism: Different crystallization solvents (e.g., ethanol vs. DMSO) yield distinct polymorphs. Characterize via SC-XRD and PXRD .

- Disorder: Flexible ethyl/methyl groups may cause rotational disorder. Refine using SHELXL’s PART instruction and apply restraints .

- Thermal Motion: High thermal parameters (B-factors > 5 Ų) suggest dynamic disorder. Collect data at low temperature (100 K) to reduce noise .

What strategies mitigate side reactions during functionalization of the benzimidazole core?

Level: Advanced

Methodological Answer:

Common side reactions include over-alkylation or ring-opening. Mitigation approaches:

- Protecting Groups: Temporarily block the amine with Boc (tert-butoxycarbonyl) before alkylation .

- Regioselective Catalysis: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to selectively modify the 5-position .

- Low-Temperature Conditions: Slow addition of electrophiles (e.g., methyl iodide) at 0°C minimizes multiple substitutions .

How can researchers validate the compound’s stability under physiological conditions?

Level: Advanced

Methodological Answer:

- pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via HPLC. Benzimidazoles are prone to hydrolysis under acidic conditions .

- Light/Oxygen Sensitivity: Conduct accelerated stability studies (ICH Q1A guidelines). Use amber vials and argon sparging to prevent photodegradation/oxidation .

- Metabolic Stability: Perform microsomal assays (human liver microsomes) to assess CYP450-mediated metabolism.

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Level: Advanced

Methodological Answer:

- Chiral Separation: Use preparative HPLC with chiral columns (e.g., Chiralpak IA) or enzymatic resolution (lipases) .

- Asymmetric Synthesis: Catalyze cyclization with chiral ligands (e.g., BINOL-derived phosphoric acids) to induce enantioselectivity .

- Process Optimization: Ensure consistent stirring and temperature control to avoid racemization during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.